Pyridine;2-trityloxyacetic acid
Description
Pyridine 2,4-dicarboxylic acid (PDCA) is a structural analog of 2-oxoglutarate, a key co-substrate for 2-oxoglutarate-dependent dioxygenases (2-ODDs) such as prolyl 4-hydroxylases (P4Hs). These enzymes hydroxylate proline residues in hydroxyproline-rich glycoproteins (HRGPs), including arabinogalactan proteins (AGPs) and extensins, which are critical for plant cell wall integrity and growth . PDCA acts as a competitive inhibitor of 2-ODDs, disrupting post-translational modifications of HRGPs and thereby affecting cell elongation, root hair development, and organ growth .
In tomato seedlings, PDCA treatment (100–250 µM) reduces root and hypocotyl elongation by decreasing hydroxyproline content—a marker of HRGP hydroxylation—by up to 70% in roots . At 250 µM, PDCA induces root epidermal cell swelling, a phenotype linked to AGP glycosylation defects . Paradoxically, 100 µM PDCA enhances hypocotyl and cotyledon cell expansion, increasing cotyledon surface area by 20% without altering hypocotyl length . These dual effects highlight PDCA's dose-dependent and tissue-specific impacts on plant growth.
Properties
CAS No. |
105938-41-8 |
|---|---|
Molecular Formula |
C26H23NO3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
pyridine;2-trityloxyacetic acid |
InChI |
InChI=1S/C21H18O3.C5H5N/c22-20(23)16-24-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;1-2-4-6-5-3-1/h1-15H,16H2,(H,22,23);1-5H |
InChI Key |
VPFBLXDHFYDJQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(=O)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reactions: Pyridine can be synthesized through various condensation reactions, such as the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of carbonyl compounds with ammonia.
Cycloaddition Reactions: Another method involves cycloaddition reactions, where pyridine rings are formed through the reaction of dienes with nitriles.
Industrial Production: Industrial production of pyridine often involves the reaction of acetylene, ammonia, and formaldehyde in the presence of a catalyst at high temperatures.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of pyridine can lead to the formation of piperidine, a saturated heterocyclic amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products:
Pyridine N-oxides: Formed through oxidation reactions.
Piperidine: Formed through reduction reactions.
Substituted Pyridines: Formed through electrophilic substitution reactions.
Mechanism of Action
Comparison with Similar Compounds
Data Tables
Table 1: Effects of PDCA on Tomato Seedling Growth
| PDCA Concentration (µM) | Root Length (cm) | Hypocotyl Length (cm) | Hydroxyproline in Roots (%) | Phenotypic Observations |
|---|---|---|---|---|
| 0 (Control) | 6.5 | 3.0 | 100 | Normal growth |
| 100 | 4.8 (-26%) | 3.0 (no change) | 50 | Increased cotyledon area |
| 250 | 1.5 (-77%) | 1.5 (-50%) | 30 | Root cell swelling |
Table 2: Comparison of PDCA with Other Inhibitors
Research Findings
- Hydroxyproline Reduction : PDCA decreases hydroxyproline content by 50–70% in roots, correlating with inhibited HRGP hydroxylation and root growth .
- Gene Expression : Tomato P4H genes (P4H1, P4H2, P4H3) are upregulated 4–8-fold during PDCA treatment, suggesting compensatory mechanisms .
- Cellular Morphology : At 250 µM, PDCA causes root epidermal cells to shorten (15% reduction) and widen (20% increase), mimicking AGP-deficient mutants .
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